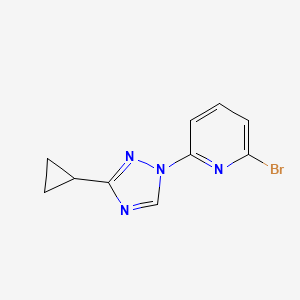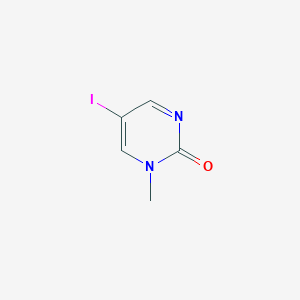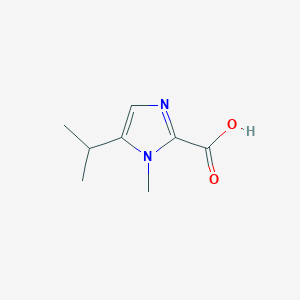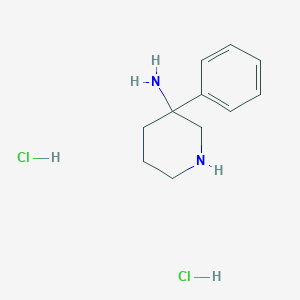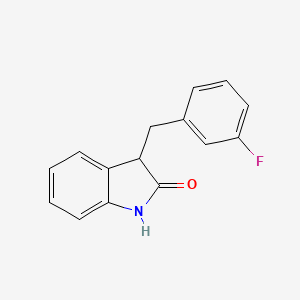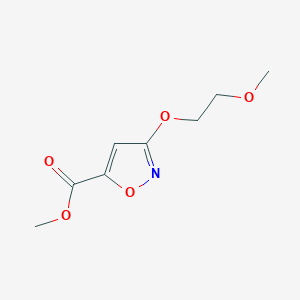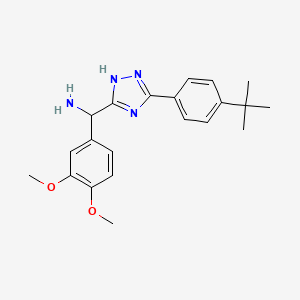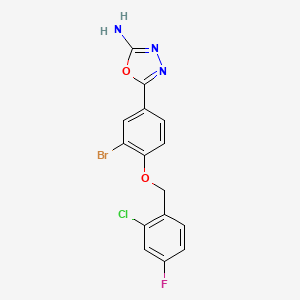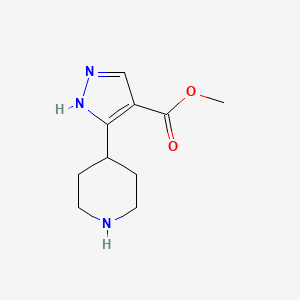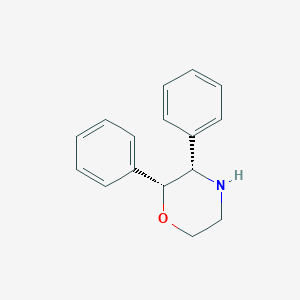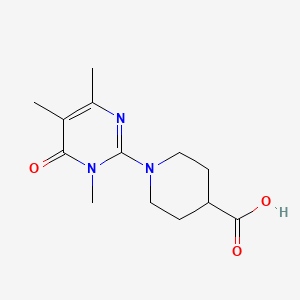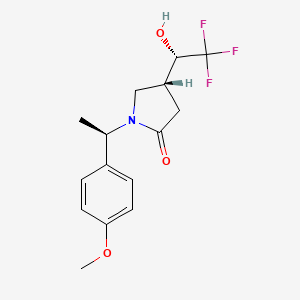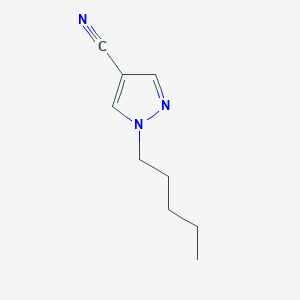
1-Pentyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. Various catalysts and reagents have been employed for this reaction, including sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide on zirconium dioxide, cerium ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .
Industrial Production Methods: The industrial production of this compound typically involves the use of environmentally benign procedures. For instance, the use of engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions has been reported. This method not only yields high amounts of the desired product but also ensures recyclability of the catalyst up to six cycles without significant loss in activity .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole-4-carboxylic acids, while reduction can produce pyrazole-4-methylamines .
Scientific Research Applications
1-Pentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-carbonitrile
- 1-Phenyl-1H-pyrazole-4-carbonitrile
- 1-Ethyl-1H-pyrazole-4-carbonitrile
Comparison: 1-Pentyl-1H-pyrazole-4-carbonitrile is unique due to its pentyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and ethyl counterparts, the pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pentylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-2-3-4-5-12-8-9(6-10)7-11-12/h7-8H,2-5H2,1H3 |
InChI Key |
CCKAVCGSBUZORN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


